![molecular formula C4H9ClN4 B1408589 [2-(2H-1,2,3-Triazol-4-yl)ethyl]amin-Hydrochlorid CAS No. 1820619-62-2](/img/structure/B1408589.png)

[2-(2H-1,2,3-Triazol-4-yl)ethyl]amin-Hydrochlorid

Übersicht

Beschreibung

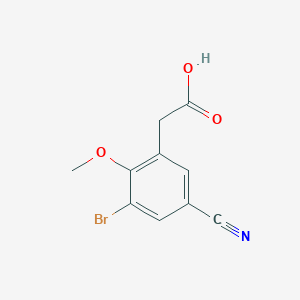

“[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride” is a compound that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is a common motif in pharmaceuticals and agrochemicals due to its broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives has been achieved through various methods. One common approach is the “Click” chemistry, which involves the reaction of azides and alkynes to form 1,2,3-triazoles . Another method involves the Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis

The molecular structure of “[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride” can be represented by the linear formula C6H12N4 . The compound contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

The 1,2,3-triazole ring is a renowned scaffold that is simple to conjugate with additional heterocyclic groups . This allows for a variety of bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic actions to target these triazole conjugated structural motifs as a common pharmacological target .Wissenschaftliche Forschungsanwendungen

Antimikrobielle Anwendungen

Triazolderivate sind weithin für ihre antimikrobiellen Eigenschaften bekannt. Der Triazolring kann mit Enzymen und Rezeptoren interagieren, was zu einem breiten Spektrum biologischer Aktivitäten führt . Insbesondere “[2-(2H-1,2,3-Triazol-4-yl)ethyl]amin-Hydrochlorid” könnte auf seine potenzielle Verwendung bei der Entwicklung neuer antimikrobieller Mittel untersucht werden, die auf resistente Stämme von Bakterien und Pilzen abzielen. Dies könnte in der pharmazeutischen Industrie besonders nützlich sein, um Medikamente zu entwickeln, die Infektionen bekämpfen, bei denen herkömmliche Antibiotika versagt haben.

Krebsforschung

Die einzigartige Struktur von Triazolen ermöglicht es ihnen, nicht-kovalente Bindungen mit verschiedenen biologischen Zielmolekülen einzugehen, was in der Krebsforschung von Vorteil ist . Derivate von 1,2,3-Triazolen, einschließlich “this compound”, können auf ihre Fähigkeit hin untersucht werden, das Wachstum und die Proliferation von Krebszellen zu hemmen. Sie können als Gerüste für die Entwicklung neuer Krebsmedikamente dienen und bieten eine neue Möglichkeit für therapeutische Interventionen.

Entwicklung von antiviralen Medikamenten

Triazole haben sich in der Entwicklung antiviraler Medikamente als vielversprechend erwiesen, da sie in der Lage sind, die Virusreplikation zu stören . Die Forschung zu “this compound” könnte sich auf seine Anwendung als Breitband-Antivirusmittel konzentrieren, was möglicherweise zu Behandlungen für Krankheiten wie Hepatitis und HIV führt.

Agrochemisches Design

Der Triazolring ist aufgrund seiner Stabilität und biologischen Aktivität ein häufiges Motiv in Agrochemikalien . “this compound” könnte bei der Entwicklung neuer Herbizide, Pestizide oder Pflanzenwachstumsregulatoren verwendet werden. Seine Anwendung in diesem Bereich könnte zu effektiveren und umweltfreundlicheren Agrochemikalien führen.

Materialchemie

In der Materialchemie werden Triazolderivate für ihre Fähigkeit geschätzt, die Eigenschaften von Materialien zu verbessern . “this compound” könnte verwendet werden, um die thermische Stabilität, mechanische Festigkeit oder chemische Beständigkeit von Polymeren und Verbundwerkstoffen zu verbessern, was zur Entwicklung fortschrittlicher Materialien für verschiedene industrielle Anwendungen beiträgt.

Supramolekulare Chemie

Aufgrund ihres aromatischen Charakters und ihrer Fähigkeit zur Wasserstoffbrückenbindung sind Triazole in der supramolekularen Chemie wichtig . Die Forschung zu “this compound” könnte seine Verwendung beim Aufbau molekularer Baugruppen und Netzwerke untersuchen, die für die Entwicklung molekularer Maschinen und Sensoren von grundlegender Bedeutung sind.

Arzneimittelforschung und -entwicklung

Der Triazol-Kern ähnelt strukturell der Amidbindung, was ihn zu einem wertvollen Gerüst in der Arzneimittelforschung macht . “this compound” könnte auf sein Potenzial als Baustein bei der Synthese neuer Medikamente untersucht werden, insbesondere solcher, die natürliche Biomoleküle nachahmen.

Fluoreszierende Bildgebung

Triazolderivate können funktionalisiert werden, um als fluoreszierende Sonden zu wirken . Die in Frage stehende Verbindung könnte modifiziert werden, um Bildgebungsmittel zu erzeugen, die helfen, biologische Prozesse zu visualisieren, was die Diagnose und Untersuchung von Krankheiten unterstützt.

Zukünftige Richtungen

The future directions for “[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride” and similar compounds could involve further exploration of their potential applications in pharmaceuticals and agrochemicals . Their inhibitory potential against certain enzymes suggests they could be developed as potential antimicrobial agents .

Wirkmechanismus

Target of Action

Triazole compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, along with the simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .

Biochemical Pathways

It’s known that triazole compounds can influence various biochemical pathways due to their broad range of applications in biomedicinal, biochemical, and material sciences .

Result of Action

Triazole compounds have been known to exhibit various biological activities, including antimicrobial, antiviral, antioxidant, antidiabetic, anticancer, antitubercular, antimalarial, and antileishmanial effects .

Biochemische Analyse

Cellular Effects

The effects of [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride exerts its effects through specific binding interactions with biomolecules. The triazole ring in the compound can form stable complexes with metal ions, which are crucial for enzyme activation or inhibition . These interactions can lead to changes in gene expression by influencing the activity of transcription factors and other regulatory proteins. The compound’s ability to stabilize metal ions also plays a role in its mechanism of action, as it enhances the catalytic efficiency of enzymes involved in various biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure can lead to significant changes in cellular metabolism and gene expression

Dosage Effects in Animal Models

The effects of [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on metabolic pathways and cellular function . At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression . These threshold effects are critical for determining the safe and effective use of the compound in biochemical research and potential therapeutic applications.

Metabolic Pathways

[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride is involved in several metabolic pathways, particularly those related to metal ion homeostasis and enzyme catalysis . The compound interacts with enzymes and cofactors that are essential for maintaining cellular metabolism, and it can influence metabolic flux by modulating the activity of these enzymes. This interaction can lead to changes in metabolite levels, which are important for understanding the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is crucial for its activity, as it determines the concentration of the compound in different cellular regions and its overall efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its effects. The localization of the compound is essential for its function, as it ensures that the compound is present in the right place at the right time to participate in biochemical reactions.

Eigenschaften

IUPAC Name |

2-(2H-triazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c5-2-1-4-3-6-8-7-4;/h3H,1-2,5H2,(H,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBIPNQLSZAQGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

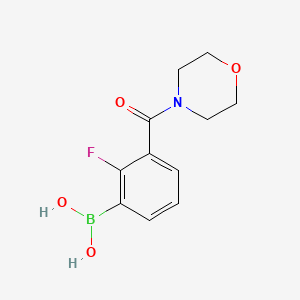

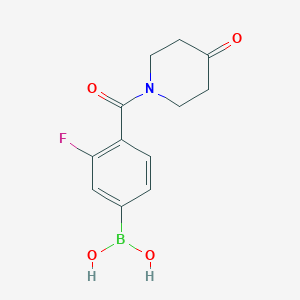

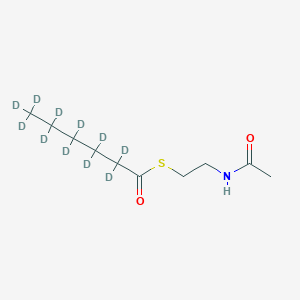

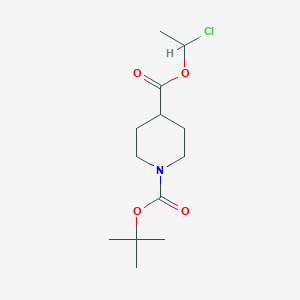

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)

![Spiro[2.5]oct-4-ylamine hydrochloride](/img/structure/B1408508.png)

![endo-8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1408515.png)

![1-Oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B1408520.png)